(E)-quinoxalin-2-ylmethylidenehydrazine
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Overview
Description
(E)-quinoxalin-2-ylmethylidenehydrazine is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-quinoxalin-2-ylmethylidenehydrazine typically involves the condensation of quinoxaline-2-carbaldehyde with hydrazine or its derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-quinoxalin-2-ylmethylidenehydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: Quinoxaline derivatives, including (E)-quinoxalin-2-ylmethylidenehydrazine, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and other industrial chemicals due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-quinoxalin-2-ylmethylidenehydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carbaldehyde: A precursor in the synthesis of (E)-quinoxalin-2-ylmethylidenehydrazine.
Quinoxaline-2-carboxylic acid: An oxidation product of this compound.
Hydrazine derivatives: Compounds with similar hydrazine moieties that can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a versatile building block for the synthesis of more complex quinoxaline derivatives further highlights its importance in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-quinoxalin-2-ylmethylidenehydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-12-6-7-5-11-8-3-1-2-4-9(8)13-7/h1-6H,10H2/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAPITNNBHKWAV-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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